N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide
Description
N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide is a complex organic compound characterized by the presence of dichlorophenyl and diiodobenzamide groups
Properties
Molecular Formula |
C13H7Cl2I2NO2 |
|---|---|
Molecular Weight |
533.91 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C13H7Cl2I2NO2/c14-6-1-7(15)3-9(2-6)18-13(20)10-4-8(16)5-11(17)12(10)19/h1-5,19H,(H,18,20) |
InChI Key |
WGHVUSHFKJAHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-hydroxy-3,5-diiodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.
N-(3,5-dichlorophenyl)succinimide: Known for its agricultural applications and nephrotoxic potential.
Uniqueness
N-(3,5-dichlorophenyl)-2-hydroxy-3,5-diiodobenzamide is unique due to the presence of both dichlorophenyl and diiodobenzamide groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
